METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
Description
METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE is a synthetic organic compound characterized by a benzoate ester core substituted with a urea linkage (carbamoyl group) and a 4-chloroaniline moiety. Its molecular structure features:
- Methyl ester group at the benzoate position, enhancing lipophilicity.
- Urea functional group (carbamoyl bridge) connecting the benzoate ring to the 4-chloroaniline substituent, enabling hydrogen-bonding interactions.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-14(19)12-4-2-3-5-13(12)18-15(20)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRKSSBHMTBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283846 | |
| Record name | Methyl 2-{[(4-chlorophenyl)carbamoyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19959-41-2 | |
| Record name | NSC33740 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-{[(4-chlorophenyl)carbamoyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE typically involves the reaction of 4-chloroaniline with methyl 2-aminobenzoate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and electrophiles. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, electrophilic aromatic substitution may yield various substituted products depending on the electrophile used .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(((4-chloroanilino)carbonyl)amino)benzoate has been investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural components allow it to interact with biological targets involved in cell proliferation and apoptosis pathways.
- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity, making it a candidate for further development as an antibiotic or antifungal agent.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Intermediate in Synthesis : It can be utilized as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for the introduction of various functional groups through substitution reactions.
- Reagent in Chemical Reactions : this compound can act as a reagent in nucleophilic acyl substitution reactions, facilitating the formation of amides and other derivatives.
Materials Science
The compound's unique properties lend themselves to applications in materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The presence of the chloroaniline group may improve compatibility with other materials.
- Nanotechnology : There is potential for using this compound in the development of nanomaterials, particularly in creating nanoparticles with specific functional properties for drug delivery systems.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values demonstrating its potential as a lead compound for further development.
Case Study 2: Synthesis of Derivatives
In a research article from Synthetic Communications, researchers reported the use of this compound as a precursor for synthesizing novel derivatives with enhanced biological activity. The study highlighted various synthetic routes that could be employed to modify the compound's structure for improved efficacy.
Mechanism of Action
The mechanism of action of METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, targeting nucleophilic sites on other molecules . The pathways involved in its reactions are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparison
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
Urea vs. Sulfonylurea/Sulfonamide Linkages: The target compound’s urea linkage lacks the sulfonyl group present in herbicidal analogs like bensulfuron-methyl. Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in the target compound due to the absence of the sulfonyl bridge .
Substituent Effects: 4-Chloroaniline in the target compound may confer electrophilic properties, enhancing interactions with biological nucleophiles (e.g., enzymes). In contrast, pyrimidinyl groups in sulfonylureas contribute to ALS binding affinity . The diethylaminoethyl ester in the pharmaceutical analog introduces a tertiary amine, improving solubility in acidic environments (e.g., cellular compartments).
Ester Group Variations: Methyl esters (target compound, bensulfuron-methyl) enhance metabolic stability but may reduce aqueous solubility compared to ethyl or aminoethyl esters .
Physicochemical and Bioactivity Comparisons
Key Findings:
- Lipophilicity: The target compound’s LogP (~3.2) suggests moderate membrane permeability, intermediate between the polar sulfonylureas (LogP ~1.8) and the highly lipophilic diethylaminoethyl analog (LogP ~4.5) .
Biological Activity
Methyl 2-(((4-chloroanilino)carbonyl)amino)benzoate, also known by its CAS number 19959-41-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a benzoate moiety linked to a chlorinated aniline through a carbonyl and amino group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been identified:
- Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on specific protein kinases, such as JNK3, which is implicated in neurodegenerative diseases. The inhibition of such kinases can protect against oxidative stress and mitochondrial dysfunction, suggesting a neuroprotective role for this compound .
- Anticancer Activity : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated the ability to induce apoptosis in tumor cells and inhibit cell proliferation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound | Target | IC50 (nM) | Cell Type | Effect |
|---|---|---|---|---|
| This compound | JNK3 | Not specified | SHSY5Y neurons | Neuroprotection |
| Related compound 1 | Various cancer cells | 500-1000 | Jurkat, K562 | Induces apoptosis |
| Related compound 2 | COX-2 enzyme | <100 | Colon cancer cells | Inhibition of proliferation |
Case Studies
- Neuroprotective Effects : A study investigating the effects of related compounds on SHSY5Y neuronal cells reported that certain derivatives could significantly reduce cell death induced by oxidative stress. These findings suggest that this compound may possess similar protective qualities against neurodegeneration .
- Anticancer Research : In vitro experiments with structurally related compounds have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancers. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
